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Abstract

Hexafluoro-1,3-butadiene (C4F6) is a fluorocarbon gas increasingly utilized in the
semiconductor industry for plasma etching of dielectric materials, primarily silicon dioxide
(Si02).[1] Its growing adoption stems from its ability to achieve highly anisotropic etch profiles,
high selectivity to underlying layers and photoresists, and its favorable environmental profile
with a lower global warming potential (GWP) compared to traditional fluorocarbon gases like
C4F8.[1][2] This application note provides a comprehensive overview of the use of C4F6 in
dielectric etch processes, including its fundamental plasma chemistry, comparative
performance data, and detailed experimental protocols for researchers and process engineers.

Introduction

The continuous scaling of semiconductor devices necessitates the precise and reliable etching
of high-aspect-ratio (HAR) features in dielectric films.[3] Traditional fluorocarbon plasmas, while
effective, often face challenges in maintaining profile control and selectivity at advanced
technology nodes. C4F6 has emerged as a promising alternative, offering a unique balance of
etching and polymerization that enables the fabrication of complex device architectures.[4]

The key advantages of using C4F6 in dielectric etch processes include:
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High Selectivity: C4F6 plasmas can achieve high etch selectivity of SiO2 over silicon (Si),
silicon nitride (SiN), and photoresist materials.[5][6] This is crucial for preventing the erosion
of underlying layers and maintaining pattern fidelity.

Anisotropic Etching: The formation of a thin fluorocarbon (FC) polymer layer on the feature
sidewalls during the etch process provides passivation, leading to highly vertical and
anisotropic etch profiles.[2]

High-Aspect-Ratio Etching: The controlled polymerization characteristics of C4F6 make it
well-suited for etching deep contact holes and trenches with high aspect ratios.[4][7]

Environmental Benefits: C4F6 has a significantly lower global warming potential than
commonly used C4F8, contributing to a reduction in greenhouse gas emissions from
semiconductor manufacturing.[2]

Plasma Chemistry and Etching Mechanism

The etching of SiO2 in a C4F6 plasma is a complex process involving a synergy between ion

bombardment and chemical reactions. The primary mechanism involves the following steps:

e Plasma Dissociation: In the plasma, C4F6 molecules dissociate into various reactive

species, including CF, CF2, and CF3 radicals, as well as F atoms and energetic ions (e.g.,
CF+).[8] The CF2 radical is a key species in C4F6 plasmas, with its density being more than
an order of magnitude greater than that of CF.[5][6]

Fluorocarbon Film Formation: A thin, protective fluorocarbon (FC) polymer film deposits on
all surfaces within the chamber, including the wafer. This film plays a critical role in the etch
process.

lon-Enhanced Etching: Energetic ions, accelerated by the plasma sheath, bombard the
wafer surface. This ion bombardment serves two main purposes: it removes the FC film from
the bottom of the feature, exposing the underlying SiO2, and it provides the activation energy
for the chemical reaction between the fluorine-containing species and the SiO2.

Chemical Reaction and Volatile Product Formation: The exposed SiO2 reacts with fluorine
radicals to form volatile products, primarily silicon tetrafluoride (SiF4), which are then

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.aip.org/avs/jva/article-pdf/20/6/2052/8187668/2052_1_online.pdf
https://www.researchgate.net/publication/253049320_Fluorocarbon-Based_Plasma_Etching_of_SiO2_Comparison_of_C4F6Ar_and_C4F8Ar_Discharges
https://www.yujichemtech.com/c4fg-gas-for-high-aspecting-ratio-chip-etching/
https://www.researchgate.net/publication/285752703_Fluorine_plasma_chemistry_for_high-AR_dielectric_etching
https://www.researchgate.net/publication/390430152_C_4_F_6_Etching_Characteristics_for_High-Aspect-Ratio_Etching_of_SiO_2_Films_Using_an_Inductively_Coupled_Plasma_Etching_System_With_Low-Frequency_Bias_Power
https://www.yujichemtech.com/c4fg-gas-for-high-aspecting-ratio-chip-etching/
https://www.beijingyuji.com/english/innovation/science-are-around/468.html
https://pubs.aip.org/avs/jva/article-pdf/20/6/2052/8187668/2052_1_online.pdf
https://www.researchgate.net/publication/253049320_Fluorocarbon-Based_Plasma_Etching_of_SiO2_Comparison_of_C4F6Ar_and_C4F8Ar_Discharges
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

pumped out of the chamber. A silicon oxyfluoride (SiOF) intermediate layer is believed to
form at the reactive interface.[9]

o Sidewall Passivation: The FC film on the feature sidewalls is less exposed to direct ion
bombardment and remains largely intact, preventing lateral etching and ensuring an
anisotropic profile.[2]

The addition of other gases, such as Argon (Ar) and Oxygen (02), is common to further control
the plasma properties and etch characteristics. Ar is often added to increase ion density and
enhance the physical sputtering component of the etch.[5] O2 can be used to control the
thickness of the FC polymer film; it reacts with the carbon in the film to form volatile CO and
CO2, thereby reducing the polymerization rate.[10]

Quantitative Data and Performance Comparison

The performance of C4F6 in dielectric etch processes is often compared to other fluorocarbon
gases, particularly C4F8. The following tables summarize key performance metrics.

SiO2 Etch Rate Si Etch Rate Resist Etch Reference

Gas Chemistry . . . .
(nm/min) (nm/min) Rate (nm/min) Conditions

600 W inductive

C4F6/Ar (90% Lower than Lower than Lower than power, 20 mTorr
Ar) CAF8/Ar CAF8/Ar CAF8/Ar pressure, -100 V
self-bias

600 W inductive

CA4F8/Ar (90% Higher than Higher than Higher than power, 20 mTorr
Ar) CAF6/Ar CAF6/Ar CAF6/Ar pressure, -100 V
self-bias

Table 1: Comparison of Etch Rates for C4F6/Ar and C4F8/Ar Plasmas.[5]
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. . . . SiO2/Resist Reference
Gas Chemistry Si02/Si Selectivity L .
Selectivity Conditions
600 W inductive
power, 20 mTorr
C4F6/Ar (90% Ar) ~9 ~4
pressure, -100 V self-
bias
600 W inductive
power, 20 mTorr
CA4F8/Ar (90% Ar) ~5 ~2

pressure, -100 V self-

bias

Table 2: Comparison of Etch Selectivity for C4F6/Ar and C4F8/Ar Plasmas.[5][6]

. Steady-State Fluorocarbon .
Gas Chemistry . . Reference Conditions
Film Thickness (nm)

600 W inductive power, 20
CAF6/Ar ~4.0 mTorr pressure, -100 V self-

bias

600 W inductive power, 20
CAF8/Ar ~2.8 mTorr pressure, -100 V self-

bias

Table 3: Comparison of Fluorocarbon Film Thickness for C4F6/Ar and C4F8/Ar Plasmas.[5][6]

Experimental Protocols

The following are example protocols for dielectric etching using C4F6. The specific parameters
will need to be optimized for the particular etch tool and application.

This protocol is designed for etching deep contact holes in a SiO2 layer with high selectivity to
an underlying SiN stop layer.

Equipment: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) Etcher.
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Materials:

 Silicon wafer with a thermally grown or deposited SiO2 layer (e.g., 1 pm thick).
o Patterned photoresist or hard mask (e.g., amorphous carbon layer).

* Process Gases: C4F6, O2, Ar.

Protocol:

o Wafer Loading: Load the patterned wafer into the etch chamber.

o Chamber Conditioning: Run a chamber cleaning recipe if necessary to ensure a consistent
starting condition.

e Process Step 1: Breakthrough Etch (Optional):

o This step is used to remove any native oxide or residue at the bottom of the patterned
features.

o Gas Flows: Ar (50-100 sccm)

o Pressure: 5-15 mTorr

o |CP/Source Power: 300-500 W
o Bias Power: 50-100 W

o Duration: 5-15 seconds

e Process Step 2: Main Etch:

o

Gas Flows: C4F6 (10-50 sccm), O2 (2-20 sccm), Ar (50-300 sccm).[11] The C4F6:02 flow
rate ratio is critical for controlling the polymer deposition and can range from 0.5:1 to 5:1.
[11]

Pressure: 10-50 mTorr

[e]

ICP/Source Power: 500-1500 W

o
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o Bias Power: 100-500 W (Higher bias power increases ion energy and etch rate but can
reduce selectivity).

o Substrate Temperature: 10-60 °C

o Duration: Etch to endpoint, which can be detected by optical emission spectroscopy (OES)
or by a timed etch based on a known etch rate.

e Process Step 3: Over Etch:

o This step ensures that all features are cleared of SiO2. The gas chemistry may be
adjusted to increase selectivity to the underlying layer.

o Gas Flows: C4F6 (10-30 sccm), O2 (5-25 sccm), Ar (100-400 sccm).
o Pressure: 20-60 mTorr
o |CP/Source Power: 400-1000 W
o Bias Power: 50-200 W
o Duration: 10-30% of the main etch time.
o Wafer Unloading: Unload the wafer from the chamber.

o Post-Etch Cleaning: Perform a solvent strip to remove the photoresist and a wet or dry clean
to remove any remaining polymer residues.

o Etch Rate: Measure the etched depth using a profilometer or scanning electron microscope
(SEM) and divide by the etch time.

o Selectivity: Calculate the ratio of the etch rate of the desired material (e.g., SiO2) to the etch
rate of the underlying or mask material (e.g., Si, SIN, photoresist).

o Etch Profile: Analyze the cross-section of the etched features using an SEM to evaluate
anisotropy, bowing, and footing.

Visualizations
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A typical workflow for a dielectric etch process.
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Simplified reaction pathways in a C4F6 plasma for SiO2 etching.

Conclusion

CA4F6 is a versatile and effective etchant gas for modern dielectric etch processes. Its ability to
form a controlled polymer layer enables the anisotropic etching of high-aspect-ratio features
with high selectivity to underlying materials. While process parameters need to be carefully
optimized for specific applications, the use of C4F6 offers significant advantages in
performance and environmental impact compared to more traditional fluorocarbon chemistries.
Further research into the complex plasma and surface interactions will continue to refine and
expand the applications of C4F6 in advanced semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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